![molecular formula C14H15N3O4 B2550585 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096951-57-3](/img/structure/B2550585.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound "1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 2,3-dihydro-1,4-benzodioxin, which is a structural motif found in various bioactive molecules. This particular compound is not directly mentioned in the provided papers, but its structural relatives have been studied for their biological activities, including heparanase inhibition, anti-angiogenic effects, anticonvulsant activity, antibacterial and antifungal properties, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from the core 2,3-dihydro-1,4-benzodioxin structure. For instance, the synthesis of amino amides and amino esters based on a similar core structure was achieved by alkaline hydrolysis of a nitrile precursor, followed by conversion to a carbonyl chloride and subsequent reaction with amines . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid would include a benzodioxin ring, a triazole ring, and a carboxylic acid moiety. The presence of these functional groups suggests potential for hydrogen bonding and other intermolecular interactions that could be relevant to its biological activity. The structural analysis of similar compounds has been performed using IR and PMR techniques .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the carboxylic acid group, which could participate in the formation of amides, esters, or other derivatives. The triazole ring might also engage in nucleophilic substitution reactions. The provided papers do not detail reactions specific to the compound , but they do describe the reactivity of structurally related molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not described in the provided papers, we can infer that the compound would exhibit properties typical of aromatic carboxylic acids, such as moderate solubility in polar solvents and the ability to form salts with bases. The presence of the benzodioxin and triazole rings would also influence its physicochemical characteristics, potentially affecting its lipophilicity and electronic properties .
Scientific Research Applications
Synthesis of Triazole-Based Scaffolds
Triazole derivatives, including compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of peptidomimetics and other biologically active compounds. The use of ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of these triazole amino acids, enabling the creation of triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been a subject of interest, with several studies synthesizing and evaluating these compounds for their antibacterial and antifungal activities. For example, 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown comparable or better antibacterial, antitubercular, and antifungal activities than reference drugs against tested strains (Kaushik et al., 2016).
Anti-Inflammatory Activity
Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have been prepared and evaluated for their anti-inflammatory properties, comparing them with other anti-inflammatory agents. The research found that some derivatives exhibit significant anti-inflammatory activity, highlighting the potential of these compounds in therapeutic applications (Vazquez et al., 1997).
In Silico Studies and Drug-Likeness
The in silico prediction of drug-likeness and antimicrobial investigation has also been a focus area, with studies synthesizing and evaluating the antimicrobial activity of novel compounds. These studies help in identifying compounds with potential therapeutic applications, including those with excellent drug-likeness properties (Pandya et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-10-13(14(18)19)15-16-17(10)9-4-5-11-12(8-9)21-7-6-20-11/h4-5,8H,2-3,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFJENYHZAVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid |
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